

# Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-4-Carboxylates

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## Compound of Interest

Compound Name: Methyl 6-amino-1H-indazole-4-carboxylate

Cat. No.: B1326374

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of 1H-indazole-4-carboxylate derivatives, focusing on their potential as anti-cancer agents. The comparison is based on experimental data from studies on Fibroblast Growth Factor Receptor (FGFR) inhibitors and cytotoxic agents against various cancer cell lines.

## 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as FGFR1 Inhibitors

A study by Zhao et al. investigated a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, including 4-carboxamides, as potent inhibitors of FGFR1. The core scaffold was designed to interact with the ATP-binding site of the FGFR1 kinase domain. The structure-activity relationship was explored by modifying the substituent at the 4-position of the indazole ring.

### Data Presentation

Compound ID	R Group (at 4-position)	FGFR1 IC50 (nM)
10a	-C(O)NH-Ph	69.1 ± 19.8
13a	-C(O)NH-(3-(4-methylpiperazin-1-yl)phenyl)	30.2 ± 1.9

Table 1: In vitro FGFR1 inhibitory activities of 1H-indazole-4-carboxamide derivatives.[1]

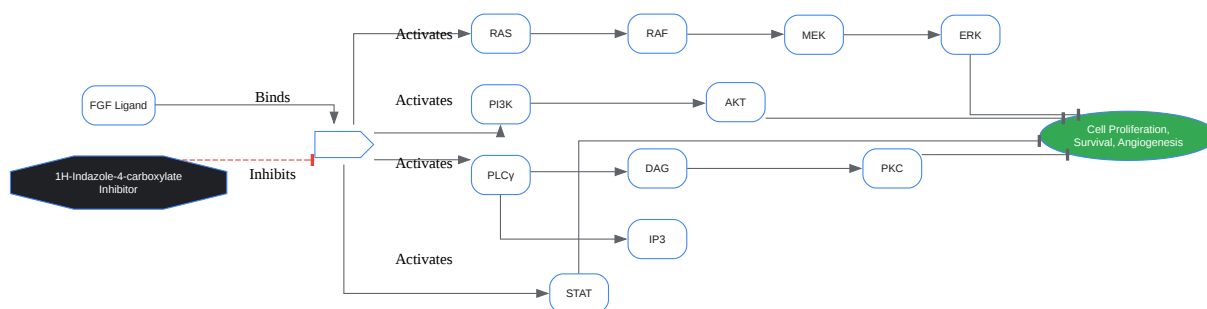
### Structure-Activity Relationship (SAR) Insights

The data indicates that the nature of the amide substituent at the 4-position significantly influences the inhibitory activity against FGFR1.

- **Basic Amine Moiety:** The introduction of a basic piperazine moiety in compound 13a led to a more than two-fold increase in potency compared to the unsubstituted phenyl amide 10a. This suggests that the basic amine may form additional favorable interactions within the kinase binding site or improve the physicochemical properties of the compound, leading to enhanced activity.[1]

### Signaling Pathway

The following diagram illustrates the canonical Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a key pathway in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. The synthesized 1H-indazole-4-carboxylates aim to inhibit FGFR1, a receptor tyrosine kinase in this pathway.



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## EGFR Signaling Pathway Inhibition

## 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides as Anticancer Agents

Sawant et al. synthesized a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amides and evaluated their cytotoxic activity against several human cancer cell lines. The study explored the impact of various substituted amines on the anticancer potency.

## Data Presentation

Compound ID	R Group (Amide Substituent)	HEP3BPN 11 IC50 (μM)	MDA 453 IC50 (μM)	HL 60 IC50 (μM)
11a	4-fluoro-phenylamine	89.12 ± 0.9	71.23 ± 0.12	81.23 ± 0.11
11c	4-chloro-2-fluoro-phenylamine	21.34 ± 0.1	34.12 ± 0.1	43.23 ± 0.9
11d	2,4-dichloro-phenylamine	33.12 ± 0.1	41.23 ± 0.11	45.12 ± 0.1

Table 2: In vitro anticancer activities of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides.

## Structure-Activity Relationship (SAR) Insights

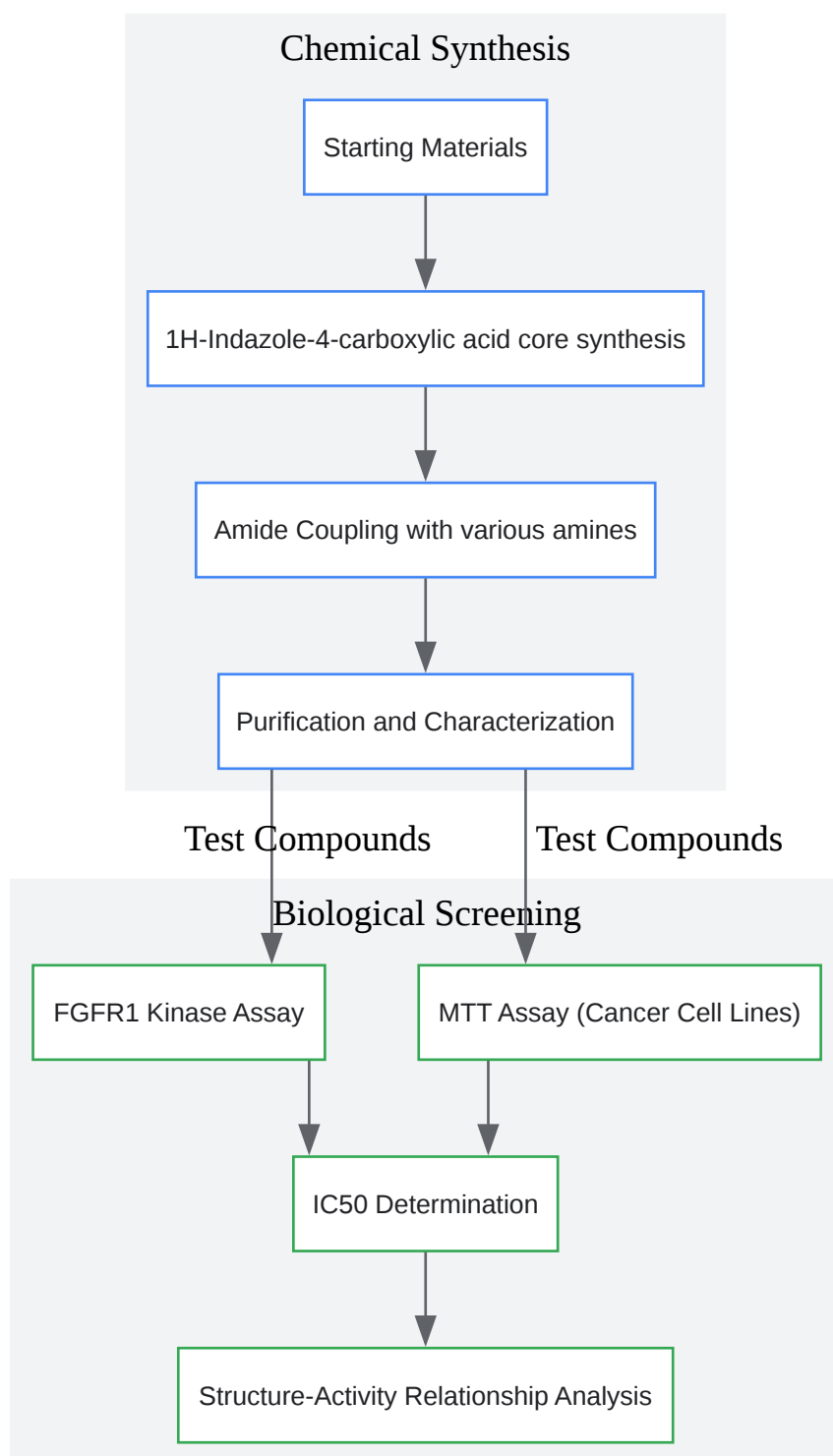
The SAR for this series highlights the importance of the substitution pattern on the phenylamine moiety for cytotoxic activity.

- **Halogen Substitution:** The presence of halogen atoms on the phenylamine ring generally enhances anticancer activity. Compound 11a, with a single fluoro substituent, showed moderate activity.

- Multiple Halogenation: The introduction of a second halogen, as seen in the chloro and fluoro-substituted compound 11c and the dichloro-substituted compound 11d, resulted in a significant increase in potency against all tested cell lines. Compound 11c was the most potent in this series, suggesting a favorable interaction of the 4-chloro-2-fluoro-phenylamine moiety with the biological target.

### Experimental Workflow

The general workflow for the synthesis and biological evaluation of these 1H-indazole-4-carboxylate derivatives is depicted below.



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### Synthesis and Screening Workflow

## Experimental Protocols

### FGFR1 Kinase Assay (Adapted from Zhao et al.)

The inhibitory activity of the compounds against FGFR1 was determined using a kinase assay.

- **Reaction Setup:** The kinase reactions were performed in a final volume of 10  $\mu$ L in 384-well plates. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, recombinant human FGFR1 kinase, the test compound (at various concentrations), and ATP.
- **Incubation:** The reaction was initiated by the addition of ATP and incubated for a specific time at room temperature.
- **Detection:** The amount of ADP produced, which is proportional to the kinase activity, was measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
- **Data Analysis:** The IC<sub>50</sub> values were calculated by fitting the dose-response curves using a nonlinear regression model.

### MTT Cell Viability Assay (Adapted from Sawant et al.)

The cytotoxic effects of the compounds on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells were seeded in 96-well plates at a specific density (e.g.,  $5 \times 10^3$  cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.
- **Formazan Solubilization:** The medium was removed, and the formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO).

- Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.[2]

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## References

- 1. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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